N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
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Overview
Description
5-METHYL-3-PHENYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a sulfonyl group, and a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-3-PHENYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, followed by the introduction of the sulfonyl group and the tetrahydroquinoline moiety. Key steps may include:
Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as α-haloketones and amides.
Coupling with Tetrahydroquinoline: The final step involves coupling the oxazole-sulfonyl intermediate with tetrahydroquinoline derivatives under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-3-PHENYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-METHYL-3-PHENYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-METHYL-3-PHENYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. The exact pathways involved will depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the tetrahydroquinoline moiety and has similar biological activities.
5,6,7,8-Tetrahydroisoquinoline: Another related compound with a similar core structure.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Features a phenyl group and tetrahydroisoquinoline moiety, similar to the target compound.
Uniqueness
5-METHYL-3-PHENYL-N-[4-(1,2,3,4-TETRAHYDROQUINOLINE-1-SULFONYL)PHENYL]-1,2-OXAZOLE-4-CARBOXAMIDE is unique due to its combination of an oxazole ring, a sulfonyl group, and a tetrahydroquinoline moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C26H23N3O4S |
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Molecular Weight |
473.5 g/mol |
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)phenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C26H23N3O4S/c1-18-24(25(28-33-18)20-9-3-2-4-10-20)26(30)27-21-13-15-22(16-14-21)34(31,32)29-17-7-11-19-8-5-6-12-23(19)29/h2-6,8-10,12-16H,7,11,17H2,1H3,(H,27,30) |
InChI Key |
VCKFDZRPUAPWKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Origin of Product |
United States |
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